molecular formula C14H21NO3 B2385024 tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate CAS No. 2241128-91-4

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate

Cat. No. B2385024
M. Wt: 251.326
InChI Key: OQASDNWAOBMNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate is a chemical compound with the molecular formula C14H21NO3. It has a molecular weight of 251.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.

Scientific Research Applications

    Organic Chemistry

    • This compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans . These compounds can be used for the preparation of other potential biologically active heterocyclic compounds .
    • The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied . This reaction resulted in a mixture of isomeric condensation products .
    • The structure of these products was determined based on their spectral parameters, elemental compositions, and chemical transformations .
    • Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .

    Medicinal Chemistry

    • This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

    Synthesis of Spirocyclic Pyrazoles

    • This compound reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products .
    • These products were separated based on their different solubilities in hexane .
    • Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .
    • These pyrazoles were readily acylated at the NH nitrogen atom under typical conditions .

    Preparation of Biologically Active Heterocyclic Compounds

    • This compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans .
    • These compounds can be used for the preparation of other potential biologically active heterocyclic compounds .

    Synthesis of Novel Compounds

    • This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
    • This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
  • Synthesis of Fused Spirocyclic Pyrazoles
    • This compound reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products .
    • These products were separated due to their different solubilities in hexane .
    • Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .
    • These pyrazoles were readily acylated at the NH nitrogen atom under typical conditions .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-oxo-7-azaspiro[4.5]dec-3-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQASDNWAOBMNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate

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